8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 1228666-17-8; molecular formula: C₇H₆INO₂) is a heterocyclic compound featuring a fused dioxane-pyridine ring system with an iodine substituent at the 8-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine atom . Its structure enables functionalization at the 8-position, making it valuable for generating derivatives with tailored pharmacological or material properties.
Properties
IUPAC Name |
8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTIBPQDMUEQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678381 | |
| Record name | 8-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-17-8 | |
| Record name | 2,3-Dihydro-8-iodo-1,4-dioxino[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the iodination of a precursor compound. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling partners such as boronic acids or halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibit significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, its interaction with the apoptotic pathway has been documented in cell line studies, where it led to increased cell death in targeted cancer types .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research has indicated that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In polymer synthesis, this compound serves as a building block for creating novel materials with enhanced properties. Its unique dioxin structure allows for functionalization that can lead to materials with specific electrical or optical characteristics. This application is particularly relevant in the development of conductive polymers and organic light-emitting diodes (OLEDs) .
Nanotechnology
The incorporation of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds .
Synthetic Methodologies
Synthesis of Complex Molecules
The compound is utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules. Its unique structure facilitates various reactions such as nucleophilic substitutions and cycloadditions, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals .
Reagent in Chemical Reactions
As a reagent, this compound is employed in various chemical reactions to introduce iodine into organic molecules. This property is particularly useful in synthesizing iodinated compounds that are crucial for imaging techniques in medical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The iodine atom and the dioxino ring structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Halogenation at different positions of the dioxinopyridine scaffold significantly alters reactivity, stability, and applications. Key examples include:
Table 1: Comparison of Halogen-Substituted Derivatives
Key Observations :
- Reactivity : Iodo derivatives (8- and 6-positions) exhibit superior reactivity in cross-coupling reactions compared to bromo or chloro analogs due to the weaker C–I bond .
- Stability : Chloro-substituted compounds (e.g., 7-chloro-8-iodo) may offer enhanced stability under basic conditions, critical for pharmacological assays .
- Pharmacological Relevance : The 7-chloro-8-iodo derivative has been tested for affinity toward serotonin receptors (5-HT₄, 5-HT₆, 5-HT₇), highlighting the impact of dual halogenation on receptor binding .
Functional Group Derivatives
Modification of the halogen substituent with other functional groups diversifies applications:
Table 2: Comparison of Functional Group Derivatives
Key Observations :
- Boronic Acids : The 8-boronic acid derivative (sc-499161) is pivotal in cross-coupling for biaryl synthesis, contrasting with iodo analogs that act as electrophilic partners .
- Carboxylic Acids : Carboxylic acid derivatives (e.g., 8-carboxylic acid) enhance water solubility, facilitating use in aqueous-phase reactions or as ligands .
- Aldehydes : The 7-carbaldehyde derivative serves as a versatile electrophile for condensation reactions, diverging from halogenated analogs focused on coupling .
Biological Activity
The compound 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 1228666-17-8) is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6INO , with a molecular weight of approximately 233.03 g/mol. The compound features a dioxin ring structure fused with a pyridine moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and cell proliferation.
- Antitumor Activity : There are indications that it exhibits cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For example:
These results indicate that the compound has a promising profile for further development as an antitumor agent.
Study on Antitumor Activity
A study conducted by researchers focused on the effects of this compound on L1210 leukemia cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways. The study highlighted:
- Mechanism : Activation of intrinsic apoptotic pathways.
- Outcome : Significant reduction in cell viability at concentrations above 5 µM.
This study underscores the potential of this compound as a lead candidate for developing new anticancer therapies.
Comparative Analysis with Analogues
Another research effort compared the biological activity of this compound with other similar compounds. The results showed that while it had lower inhibitory activity against dihydrofolate reductase compared to some analogues, its cytotoxicity was markedly higher against specific cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves two key steps:
Electrophilic iodination : N-Iodosuccinimide (NIS) in acetone at room temperature is used to introduce the iodine atom at the 8-position of the dihydrodioxinopyridine scaffold .
Cross-coupling reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis in a toluene/EtOH/H₂O solvent system (90–105°C) enables functionalization of the core structure .
- Key Considerations : Ensure anhydrous conditions for Pd-catalyzed steps and monitor reaction progress via TLC or HPLC.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and scaffold integrity. For example, the iodine atom’s deshielding effect can be observed in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M–I]⁺ ions) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹) .
- Elemental Analysis : Ensures ≥95% purity for publication-ready data.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance iodination efficiency and regioselectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DCM) vs. acetone to balance reactivity and iodine solubility .
- Catalyst Additives : Evaluate Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates and improve regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions, while higher temperatures (rt) accelerate kinetics .
- Post-Reaction Analysis : Use LC-MS to quantify unreacted starting material and optimize stoichiometry (NIS:substrate ratio).
Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Data Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature analogs (e.g., 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives) .
- Alternative Characterization : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- Reaction Troubleshooting : If side products dominate (e.g., intractable mixtures), revisit precursor stability or consider protective group strategies (e.g., TsCl for amine protection) .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 7-position (e.g., carbaldehyde, carboxylic acid) via Suzuki coupling or oxidation .
- Bioisosteric Replacement : Replace iodine with bromine or trifluoromethyl groups to assess halogen-dependent activity .
- In Silico Screening : Use molecular docking (AutoDock Vina) with targets like kinase enzymes, leveraging SMILES/InChI data for 3D modeling .
Q. What computational approaches are recommended for predicting physicochemical properties or binding affinity?
- Methodological Answer :
- Property Prediction : Use tools like ChemAxon or SwissADME to calculate logP, solubility, and metabolic stability .
- Docking Studies : Perform homology modeling (e.g., with PyMOL) for targets lacking crystal structures, using PubChem CID or InChIKey inputs .
- MD Simulations : Assess stability of ligand-target complexes (GROMACS) under physiological conditions .
Q. What safety protocols are essential for handling iodinated heterocycles in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., toluene, THF) .
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .
- Emergency Response : For spills, neutralize with sodium thiosulfate to reduce iodine toxicity .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
